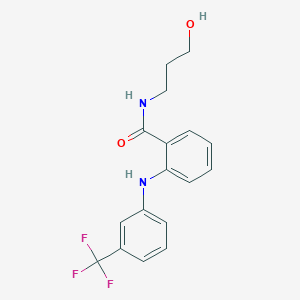
Flufenamic acid hydroxypropylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flufenamic acid hydroxypropylamide is a derivative of flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives (or fenamate) class. Flufenamic acid is known for its analgesic, anti-inflammatory, and antipyretic properties . The hydroxypropylamide derivative is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of flufenamic acid hydroxypropylamide typically involves the reaction of flufenamic acid with hydroxypropylamine. The process begins with the activation of the carboxyl group of flufenamic acid, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The activated flufenamic acid then reacts with hydroxypropylamine to form the hydroxypropylamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Flufenamic acid hydroxypropylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
科学研究应用
Pharmacological Applications
1.1 Anti-Inflammatory Properties
Flufenamic acid is primarily recognized for its anti-inflammatory effects, which are attributed to its ability to inhibit cyclooxygenase enzymes, leading to decreased prostaglandin synthesis. This mechanism has been leveraged in various studies demonstrating its efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis .
1.2 Pain Management
Clinical trials have shown that flufenamic acid hydroxypropylamide can significantly alleviate pain associated with dysmenorrhea. In a double-blind study involving 44 patients, 82% reported substantial pain relief after treatment with flufenamic acid . This highlights its potential as an effective analgesic.
Antimicrobial Applications
2.1 Efficacy Against Methicillin-Resistant Staphylococcus Aureus (MRSA)
Recent studies have indicated that flufenamic acid exhibits potent antibacterial properties, particularly against MRSA. Research demonstrated that it effectively inhibits bacterial growth and biofilm formation, making it a promising candidate for antimicrobial coatings on medical implants . The minimal inhibitory concentration (MIC) values obtained in these studies suggest that flufenamic acid could be integrated into therapeutic strategies for preventing surgical infections.
Cancer Research
3.1 Chemopreventive Properties
Flufenamic acid has shown potential in cancer chemoprevention by inhibiting the growth of cancer cells in vitro. In studies involving prostate carcinoma cell lines, flufenamic acid was found to downregulate androgen receptor expression and inhibit prostate-specific antigen production, suggesting its role in managing androgen-dependent cancers .
3.2 Cytotoxic Effects on Tumor Cells
In addition to its anti-inflammatory properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated significant anti-proliferative activity, indicating potential applications in cancer therapy .
Mechanistic Insights
4.1 Ion Channel Modulation
Flufenamic acid is also recognized for its ability to modulate various ion channels, including non-selective cation channels and chloride channels. This property has made it a valuable tool in electrophysiological studies aimed at understanding ion channel dynamics and their physiological implications .
Formulation and Delivery Innovations
5.1 Polymorphic Transformations
Research into the polymorphic forms of flufenamic acid has revealed that certain structural modifications can enhance its pharmaceutical properties, such as dissolution rates and bioavailability. Studies have shown that hollow crystal formations of flufenamic acid can improve its dissolution profile compared to conventional forms . This advancement opens avenues for developing more effective drug delivery systems.
Summary Table of Applications
作用机制
Flufenamic acid hydroxypropylamide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it may interact with other molecular targets such as ion channels and receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
- Mefenamic acid
- Meclofenamic acid
- Tolfenamic acid
Comparison
Flufenamic acid hydroxypropylamide stands out due to its enhanced solubility and bioavailability compared to its parent compound, flufenamic acid. This makes it more effective in certain therapeutic applications. Compared to mefenamic acid and meclofenamic acid, this compound may offer improved pharmacokinetic properties, while tolfenamic acid is known for its potent anti-inflammatory effects .
属性
CAS 编号 |
59116-76-6 |
|---|---|
分子式 |
C17H17F3N2O2 |
分子量 |
338.32 g/mol |
IUPAC 名称 |
N-(3-hydroxypropyl)-2-[3-(trifluoromethyl)anilino]benzamide |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)12-5-3-6-13(11-12)22-15-8-2-1-7-14(15)16(24)21-9-4-10-23/h1-3,5-8,11,22-23H,4,9-10H2,(H,21,24) |
InChI 键 |
LEXFIFJJRMAPRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F |
同义词 |
flufenamic acid hydroxypropylamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















